molecular formula C4H7FO B8026736 ((1R,2R)-2-Fluorocyclopropyl)methanol

((1R,2R)-2-Fluorocyclopropyl)methanol

Cat. No.: B8026736
M. Wt: 90.10 g/mol
InChI Key: ZRQVQDAWPHHSMU-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,2R)-2-Fluorocyclopropyl)methanol is a chiral cyclopropane derivative characterized by a fluorine atom at the 2-position of the cyclopropane ring and a hydroxymethyl group at the adjacent carbon. Its stereochemistry (R,R configuration) plays a critical role in its physicochemical and biological properties. This compound is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. For example, it serves as a key intermediate in sitafloxacin derivatives, which exhibit potent antimicrobial activity . The fluorine atom enhances metabolic stability and modulates lipophilicity, while the hydroxymethyl group provides a handle for further functionalization .

Properties

IUPAC Name

[(1R,2R)-2-fluorocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Fluorocyclopropyl)methanol typically involves the cyclopropanation of alkenes followed by fluorination and hydroxylation. One common method includes the use of diazomethane for cyclopropanation, followed by selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-Fluorocyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines or thiols

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Drug Design and Development

  • The compound serves as a bioisostere in drug design, where the fluorine atom can enhance metabolic stability and bioavailability of drug candidates. Its unique stereochemistry allows for the exploration of stereochemical effects in biological interactions, making it an attractive candidate for developing new therapeutic agents.
  • Research has indicated that derivatives of cyclopropyl-containing compounds exhibit selective activity against serotonin receptors (5-HT2C), which are implicated in various psychiatric disorders. For instance, fluorinated cyclopropane derivatives have been synthesized to improve drug-like properties and selectivity over other receptor subtypes .

Case Studies

  • A study focused on synthesizing fluorinated cyclopropane derivatives demonstrated that introducing a fluorine substituent significantly improved the selectivity and potency of certain 5-HT2C agonists. This highlights the potential of ((1R,2R)-2-Fluorocyclopropyl)methanol in developing drugs with enhanced efficacy and reduced side effects .

Organic Synthesis

Building Block for Fluorinated Compounds

  • This compound is utilized as a building block in organic synthesis, particularly for creating fluorinated pharmaceuticals and agrochemicals. Its structure allows for various functional group transformations, making it versatile in synthetic pathways .
  • The compound can be synthesized through cyclopropanation followed by fluorination and functional group modifications. This method is crucial for producing complex molecules with specific stereochemical configurations.

Materials Science

Specialty Chemicals and Materials

  • In materials science, this compound is explored for its potential to produce specialty chemicals with enhanced thermal stability and resistance to degradation due to its fluorinated nature. This characteristic is particularly valuable in developing advanced materials used in electronics and coatings .
  • The compound's unique properties can lead to innovations in polymer chemistry where fluorinated compounds often exhibit desirable characteristics such as low surface energy and high chemical resistance.

Biological Research

Mechanistic Studies

  • The compound is studied for its interactions with biological targets such as enzymes and receptors. The presence of the fluorine atom can significantly affect the compound's reactivity and binding affinity, providing insights into the design of more effective drugs .
  • Understanding these interactions is crucial for advancing pharmacological studies aimed at optimizing drug candidates based on this compound.

Summary Table: Applications of this compound

Application AreaDescription
PharmaceuticalsUsed as a bioisostere; enhances metabolic stability; selective activity against serotonin receptors
Organic SynthesisBuilding block for fluorinated compounds; versatile in functional group transformations
Materials ScienceProduces specialty chemicals with enhanced properties; valuable in polymer chemistry
Biological ResearchStudies interactions with biological targets; influences binding affinity and reactivity

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Fluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

a. [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol
  • Substituent : Trifluoromethyl (-CF₃) instead of fluorine (-F).
  • Impact: Increased lipophilicity (logP ~1.2 estimated) compared to the fluoro analog (logP ~0.08 for fluoromethyl derivatives) . Enhanced metabolic stability due to the electron-withdrawing CF₃ group, but reduced solubility in aqueous media. Example: rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol (CAS: 78376-92-8) has a molecular weight of 140.11 g/mol (C₅H₇F₃O) and is used in biochemical reagents .
b. rac-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol
  • Substituent : Fluoromethyl (-CH₂F) instead of -F.
  • Impact :
    • Molecular weight: 104 Da (C₅H₉FO) .
    • Lower logP (0.08) compared to trifluoromethyl analogs, suggesting better aqueous solubility .
    • Predicted collision cross-section (CCS) values for adducts range from 120.2–131.5 Ų, indicating moderate molecular rigidity .

Stereoisomeric Comparisons

a. (1R,2R) vs. (1R,2S) Configurations
  • Permeability : (1R,2S)-2-Fluorocyclopropyl analogs exhibit reduced Caco-2 permeability compared to their des-fluoro counterparts, likely due to increased polarity from the fluorine atom .
  • Biological Activity: In fluoroquinolone derivatives, the (1R,2R) configuration (e.g., sitafloxacin RR isomer) shows superior antimicrobial efficacy (MIC values: 0.06–0.25 µg/mL against Mycobacterium tuberculosis) compared to (1S,2R) isomers .
b. rac-[(1R,2R) vs. rac-[(1R,2S) Derivatives
  • Synthesis : Racemic mixtures of fluorocyclopropyl derivatives often require chiral resolution, impacting yield and scalability. For example, sitafloxacin RR isomer synthesis involves multi-step routes with ~68% yield after crystallization .

Biological Activity

((1R,2R)-2-Fluorocyclopropyl)methanol is a chiral organic compound characterized by a cyclopropyl ring and a hydroxymethyl group, with the molecular formula C₄H₇FO and a molecular weight of 90.10 g/mol. The presence of the fluorine atom in its structure is believed to enhance its biological activity, particularly in medicinal chemistry and drug development.

Structural Characteristics

The unique stereochemistry of this compound significantly influences its chemical behavior and interactions with biological systems. The fluorine atom can enhance binding affinity to various enzymes and receptors, potentially affecting metabolic stability and bioavailability. This compound's configuration allows it to act as a bioisostere in drug design, making it a candidate for further pharmacological studies.

Enzyme Interaction

The interaction studies focus on how this compound binds to various biological targets. The presence of fluorine is known to impact the compound's reactivity and interactions with enzymes and receptors. Research indicates that compounds with similar structural features often exhibit significant biological activity, suggesting that this compound may also possess similar properties.

Pharmacological Potential

The potential applications of this compound in drug development are noteworthy. Its structural features make it a candidate for designing molecules with improved pharmacokinetic properties and target specificity. It can serve as a probe in biological research to study the effects of fluorine substitution on biological activity and molecular interactions .

Case Studies and Research Findings

A summary of relevant research findings related to this compound is presented below:

Study/SourceFindings
Smolecule Discusses the structural features contributing to potential biological activity; highlights the role of fluorine in enhancing binding affinity.
PubChem Provides basic chemical information; indicates ongoing research into its pharmacological effects.
PMC Explores structure-activity relationships among fluorinated compounds, suggesting potential pathways for further investigation into this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.